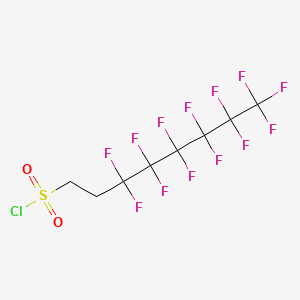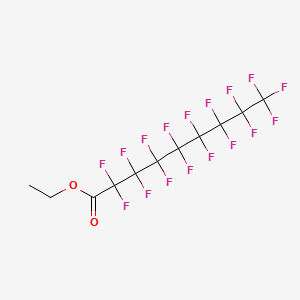
2,4-Bis(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
2,4-Bis(trifluoromethyl)benzoic acid is a compound that features a benzene ring substituted with two trifluoromethyl groups at the 2 and 4 positions, as well as a carboxylic acid group. This structure is related to various research studies focusing on the synthesis and reactivity of fluorinated aromatic compounds, which are of interest due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds related to 2,4-bis(trifluoromethyl)benzoic acid often involves the use of boronic acids or phosphine derivatives as intermediates. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst in the dehydrative amidation between carboxylic acids and amines, suggesting its potential as a building block for synthesizing more complex molecules . Additionally, the synthesis of sterically hindered phosphine derivatives, which could be related to the synthesis of bis(trifluoromethyl)benzoic acid derivatives, has been achieved through aromatic nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acids is characterized by the presence of trifluoromethyl groups, which can significantly influence the electronic properties of the molecule. For example, the molecular structure of related compounds has been investigated using X-ray crystallography, revealing large bond angles around substituent atoms due to the steric hindrance of the trifluoromethyl groups . Additionally, vibrational spectral analysis and DFT calculations have been performed to understand the geometry and electronic structure of similar molecules, such as 2,6-bis(trifluoromethyl)benzoic acid .
Chemical Reactions Analysis
The chemical reactivity of bis(trifluoromethyl)benzoic acid derivatives is diverse. For example, the reaction of hemimellitic acid with sulfur tetrafluoride has been used to prepare 2,6-bis(trifluoromethyl)benzoic acid, demonstrating the potential for fluorination reactions to synthesize related compounds . Furthermore, Suzuki–Miyaura cross-coupling reactions have been employed to functionalize benzophenone derivatives, which could be extrapolated to the functionalization of bis(trifluoromethyl)benzoic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(trifluoromethyl)benzoic acid derivatives are influenced by the presence of the trifluoromethyl groups. These groups are highly electronegative, which can affect the acidity of the carboxylic acid group and the overall stability of the molecule. The thermally stable nature of related compounds, such as 4,5-bis(trifluoromethyl)-1,3,2-dithiazolyl, indicates that bis(trifluoromethyl)benzoic acid derivatives may also exhibit high thermal stability . The electronic properties, such as HOMO and LUMO energies, and the hyperpolarizability values of these compounds, have been studied to assess their chemical activity and stability .
Applications De Recherche Scientifique
Chemical Synthesis
2,4-Bis(trifluoromethyl)benzoic acid plays a crucial role in chemical synthesis. It has been used in the regioselective metalation and carboxylation of 1,3-bis(trifluoromethyl)benzene, resulting in various derivatives such as 2,6-bis(trifluoromethyl)benzoyl fluoride and 4-bromo-2,6-bis(trifluoromethyl)benzoic acid. These derivatives have applications in synthesizing benzyl alcohol and benzaldehyde compounds (Dmowski & Piasecka-Maciejewska, 1998).
Catalysis
In catalysis, 2,4-bis(trifluoromethyl)phenylboronic acid, a related compound, has been used effectively for dehydrative amidation between carboxylic acids and amines. This catalyst is particularly useful in α-dipeptide synthesis, demonstrating the critical role of the ortho-substituent in accelerating amidation (Wang, Lu, & Ishihara, 2018).
Materials Science
In materials science, the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts has utilized compounds like benzoic acid (4-(2-propoxy)-3-vinylphenyl) ester and its derivatives for creating advanced materials. This highlights the application of such compounds in developing new polymer materials (Mayershofer, Nuyken, & Buchmeiser, 2006).
Agricultural Chemistry
In agriculture, 2,4-bis(trifluoromethyl)benzoic acid has been evaluated as a potential chemical hybridizing agent for wheat, demonstrating its utility in agricultural chemistry. Its effectiveness in inducing spike sterility in wheat is particularly noteworthy (Ciha & Ruminski, 1991).
Safety And Hazards
While specific safety and hazard information for 2,4-Bis(trifluoromethyl)benzoic acid is not provided in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
2,4-bis(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOIZLCQNWWDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954548 | |
| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)benzoic acid | |
CAS RN |
32890-87-2 | |
| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032890872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















